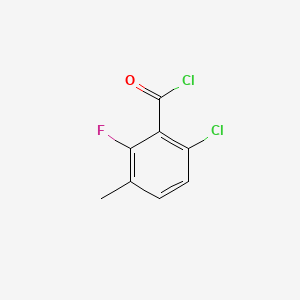

6-Chloro-2-fluoro-3-methylbenzoyl chloride

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 6-chloro-2-fluoro-3-methylbenzoyl chloride follows International Union of Pure and Applied Chemistry conventions for substituted benzoyl chlorides. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the substitution pattern on the benzene ring. According to Chemical Abstracts Service registry, the compound is assigned the unique identifier 261762-81-6, ensuring unambiguous identification in chemical databases and literature.

The nomenclature system for this compound follows specific rules for naming polysubstituted aromatic compounds. The benzoyl chloride parent structure serves as the foundation, with substituents numbered according to their positions relative to the carbonyl carbon. The chlorine atom occupies position 6, the fluorine atom is located at position 2, and the methyl group is positioned at carbon 3 of the benzene ring. Alternative nomenclature systems have been employed in various chemical databases, including descriptors such as "benzoyl chloride, 6-chloro-2-fluoro-3-methyl-" and "2-chloro-6-fluoro-3-methyl-benzoyl chloride".

The systematic naming convention ensures consistency across different chemical databases and literature sources. PubChem database entries confirm the International Union of Pure and Applied Chemistry nomenclature while providing additional synonyms that reflect historical naming practices and commercial designations. The compound has also been referenced using alternative systematic names such as "6-chloranyl-2-fluoranyl-3-methyl-benzoyl chloride" in some chemical databases, demonstrating the evolution of chemical nomenclature systems.

属性

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTPJKCARLIKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378628 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-82-7, 261762-81-6 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

6-Chloro-2-fluoro-3-methylbenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 6-chloro-2-fluoro-3-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反应分析

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-chloro-2-fluoro-3-methylbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild to moderate heating.

Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzamides, esters, and thioesters.

Hydrolysis: The major product is 6-chloro-2-fluoro-3-methylbenzoic acid.

Reduction: The major product is 6-chloro-2-fluoro-3-methylbenzyl alcohol.

科学研究应用

Organic Synthesis

6-Chloro-2-fluoro-3-methylbenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several key reactions:

- Acylation Reactions : It is commonly used as an acylating agent in Friedel-Crafts acylation reactions, facilitating the introduction of acyl groups into aromatic compounds.

- Synthesis of Bioactive Molecules : The compound is utilized in the synthesis of bioactive scaffolds, particularly in the development of pharmaceuticals and agrochemicals. For instance, it can be involved in forming β-ketophosphonates and other complex heterocycles through multi-component reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is primarily explored for its potential therapeutic applications:

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties. It has been studied for its efficacy against various bacterial strains, contributing to the development of new antibiotics .

- Anticancer Research : Some studies have investigated its role as a precursor for anticancer agents. The ability to modify its structure allows for the creation of compounds that can target cancer cells more effectively .

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : It can be used as a monomer or a modifying agent in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and chemical resistance.

- Coatings and Adhesives : Due to its reactive nature, this compound can be utilized in formulating specialized coatings and adhesives that require robust performance under various environmental conditions.

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing a series of antimicrobial agents. The derivatives showed promising activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antibiotics .

Case Study 2: Development of Anticancer Agents

Another research project focused on modifying this compound to create novel anticancer agents. The synthesized compounds were tested against various cancer cell lines, revealing significant cytotoxic effects and paving the way for future drug development .

作用机制

The mechanism of action of 6-chloro-2-fluoro-3-methylbenzoyl chloride depends on its application. In chemical synthesis, it acts as an acylating agent, transferring its benzoyl group to nucleophiles. The molecular targets and pathways involved vary based on the specific reactions and products formed .

相似化合物的比较

Key Properties

- Refractive Index : 1.5265

- Hazards : Moisture-sensitive; causes severe skin/eye irritation (GHS H314)

- Storage : Requires inert atmosphere (nitrogen) at room temperature

- Predicted Collision Cross-Section (CCS) : Ranges from 133.9–148.6 Ų for various adducts (e.g., [M+H]⁺: 133.9 Ų) .

This compound is primarily used in organic synthesis as an acylating agent, particularly in pharmaceutical and agrochemical intermediates where precise substitution patterns are critical .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Functional Group |

|---|---|---|---|---|

| 6-Chloro-2-fluoro-3-methylbenzoyl chloride | 261762-81-6 | C₈H₅Cl₂FO | Cl (6), F (2), CH₃ (3) | Benzoyl chloride |

| 2-Chloro-6-fluoro-3-methylbenzoyl chloride | 261762-82-7 | C₈H₅Cl₂FO | Cl (2), F (6), CH₃ (3) | Benzoyl chloride |

| 2-Chloro-6-fluorobenzoyl chloride | 79455-63-3 | C₇H₃Cl₂FO | Cl (2), F (6) | Benzoyl chloride |

| 2-Chloro-6-fluorobenzaldehyde | - | C₇H₄ClFO | Cl (2), F (6) | Aldehyde |

Key Observations:

Positional Isomerism : The isomer 2-chloro-6-fluoro-3-methylbenzoyl chloride (CAS: 261762-82-7) shares the same molecular formula but differs in substituent positions (Cl at 2 vs. 6 in the target compound). This alters electronic effects, with the meta-methyl group in both compounds influencing steric hindrance .

Functional Group Variation : 2-Chloro-6-fluorobenzaldehyde () replaces the benzoyl chloride with an aldehyde group, making it more reactive toward nucleophilic addition but less suited for acylation .

Table 2: Reactivity and Use Cases

Key Differences:

Key Notes:

- Transport Classification : The target compound (UN3094) and its isomer (UN3265) fall under different hazard classes, reflecting variations in corrosivity or other risks during transportation .

- Moisture Sensitivity: All benzoyl chlorides require anhydrous conditions, but the methyl group in the target compound may marginally improve stability compared to non-methylated analogs .

Physical and Spectroscopic Properties

- Refractive Index : The target compound (1.5265) and its positional isomer (1.5260) show nearly identical refractive indices, suggesting similar polarities .

- Collision Cross-Section (CCS) : Predicted CCS values for the target compound vary by adduct type (e.g., [M+Na]⁺: 148.6 Ų), providing a benchmark for mass spectrometry identification . Data for analogs are unavailable but would be critical for differentiation.

生物活性

6-Chloro-2-fluoro-3-methylbenzoyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique structural features, including the chloro and fluoro substituents, contribute to its biological activity, making it a subject of interest for drug development and agricultural uses.

- Molecular Formula : C₈H₅ClF₁O

- Molecular Weight : 176.58 g/mol

- CAS Number : 261762-81-6

- Boiling Point : 245 °C

- Melting Point : 81 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the chloro and fluoro groups enhances its binding affinity to various enzymes and receptors, which can lead to inhibition or modulation of biological pathways.

- Enzyme Inhibition : This compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism and cellular signaling.

- Receptor Interaction : The compound might interact with specific receptors, leading to altered cellular responses.

Pharmacological Applications

Research indicates that this compound is being investigated for its potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cancer cell proliferation through specific molecular interactions.

Agrochemical Potential

In the agrochemical sector, this compound is explored for its potential as a pesticide or herbicide. Its structure allows for the design of compounds with specific biological activities against pests and weeds.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various analogs of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with minimal cytotoxicity observed at higher concentrations.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism. The study found that it effectively reduced enzyme activity by up to 70% at a concentration of 100 µM, suggesting potential applications in metabolic disorders.

Research Findings

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution in biological systems.

- Toxicity Studies : Toxicity assessments have shown low acute toxicity in animal models, indicating a favorable safety profile for potential therapeutic use.

常见问题

Q. What are the recommended synthetic routes for 6-Chloro-2-fluoro-3-methylbenzoyl chloride in laboratory settings?

The synthesis typically involves halogenation and acylation steps. For example, starting from a substituted toluene derivative, sequential Friedel-Crafts acylation followed by chlorination and fluorination could yield the target compound. Alternatively, direct functionalization of a pre-synthesized benzoyl chloride scaffold via electrophilic substitution may be employed. Key challenges include controlling regioselectivity and minimizing hydrolysis; anhydrous conditions and low temperatures are critical .

Q. How can researchers characterize the purity and structure of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR : and NMR to identify substituent positions and confirm aromatic proton environments.

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to verify molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .

- IR Spectroscopy : Detection of the carbonyl stretch (~1760–1800 cm) characteristic of acyl chlorides. Purity can be assessed via HPLC with UV detection (≥95% purity threshold) .

Q. What are the best practices for storing and handling this compound to prevent degradation?

This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) in airtight, light-resistant containers at 2–8°C. Use anhydrous solvents (e.g., THF, DCM) for reactions, and employ gloveboxes or Schlenk lines for air-sensitive manipulations. Safety protocols include wearing acid-resistant gloves, goggles, and working in a fume hood due to its corrosive nature .

Advanced Research Questions

Q. How does the electron-withdrawing effect of substituents influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

The chloro, fluoro, and methyl groups modulate reactivity via electronic effects:

- Chloro and Fluoro : Strong electron-withdrawing groups activate the carbonyl carbon, enhancing electrophilicity and reaction rates with nucleophiles (e.g., amines, alcohols).

- Methyl Group : Electron-donating via hyperconjugation may slightly deactivate the ring but sterically hinder ortho/para positions. Computational studies (e.g., DFT) can quantify these effects by analyzing LUMO localization and charge distribution .

Q. What are the common side reactions encountered during acylation using this compound, and how can they be mitigated?

Major side reactions include:

- Hydrolysis : Forms carboxylic acid derivatives. Mitigate by rigorously excluding moisture.

- Schlenk Equilibrium : Disproportionation in Lewis acid-catalyzed reactions. Use stoichiometric catalysts (e.g., AlCl) and low temperatures.

- Over-substitution : Multiple acylations due to high reactivity. Control via slow reagent addition and dilute conditions .

Q. How can conflicting NMR data be resolved when analyzing reaction products derived from this compound?

Conflicting NOE or coupling constants may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- 2D NMR : HSQC/HMBC to assign ambiguous peaks.

- Variable Temperature NMR : Identify temperature-dependent splitting (e.g., hindered rotation).

- X-ray Crystallography : Definitive structural assignment if crystals are obtainable .

Q. What computational methods are suitable for predicting the reactivity or stability of this benzoyl chloride derivative?

- DFT : Calculate Fukui indices for electrophilicity or transition-state modeling (e.g., Gaussian, ORCA).

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in solvent environments.

- QSPR Models : Correlate substituent effects with experimental reaction rates .

Q. Are there known catalytic systems that enhance the efficiency of reactions involving this compound as an acylating agent?

Lewis acids (e.g., ZnCl, FeCl) or Brønsted acids (e.g., HSO) can accelerate acylation. For asymmetric induction, chiral catalysts like BINOL-derived phosphoric acids have been used in enantioselective acylations. Reaction optimization should balance catalyst loading and temperature to avoid decomposition .

Q. What spectroscopic signatures distinguish this compound from its positional isomers?

Key distinctions:

Q. How can researchers optimize reaction conditions to minimize hydrolysis in aqueous-organic biphasic systems?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。